4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonamide 4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1443980-76-4
VCID: VC6847788
InChI: InChI=1S/C10H12N2O4S/c1-12-4-5-16-9-3-2-7(17(11,14)15)6-8(9)10(12)13/h2-3,6H,4-5H2,1H3,(H2,11,14,15)
SMILES: CN1CCOC2=C(C1=O)C=C(C=C2)S(=O)(=O)N
Molecular Formula: C10H12N2O4S
Molecular Weight: 256.28

4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonamide

CAS No.: 1443980-76-4

Cat. No.: VC6847788

Molecular Formula: C10H12N2O4S

Molecular Weight: 256.28

* For research use only. Not for human or veterinary use.

4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonamide - 1443980-76-4

Specification

CAS No. 1443980-76-4
Molecular Formula C10H12N2O4S
Molecular Weight 256.28
IUPAC Name 4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepine-7-sulfonamide
Standard InChI InChI=1S/C10H12N2O4S/c1-12-4-5-16-9-3-2-7(17(11,14)15)6-8(9)10(12)13/h2-3,6H,4-5H2,1H3,(H2,11,14,15)
Standard InChI Key ZKBWNBFPZZRBFT-UHFFFAOYSA-N
SMILES CN1CCOC2=C(C1=O)C=C(C=C2)S(=O)(=O)N

Introduction

Chemical Structure and Nomenclature

The IUPAC name 4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonamide delineates its fused bicyclic structure. The benzoxazepine core consists of a seven-membered oxazepine ring fused to a benzene ring, with a sulfonamide group (-SO2_2NH2_2) at position 7 and a methyl substituent at position 4 . The lactam functionality at position 5 (5-oxo) introduces rigidity to the structure, which is critical for receptor binding in pharmacological contexts .

Structural Features:

  • Benzoxazepine Core: A benzene ring fused to a 1,4-oxazepine ring, where the oxygen atom occupies position 1 and the nitrogen atom position 4.

  • Sulfonamide Group: Positioned at the 7th carbon of the benzene ring, contributing to hydrogen bonding and electrostatic interactions.

  • Methyl Substituent: At position 4, enhancing hydrophobic interactions and metabolic stability .

Synthesis and Manufacturing

General Synthetic Strategies

The synthesis of benzoxazepine sulfonamides typically involves multi-step reactions starting from sulfonamide precursors. For example, sulfadiazine (a sulfonamide antibiotic) has been used to synthesize analogous compounds via Schiff base formation and cyclization reactions .

Key Steps:

  • Schiff Base Formation: Condensation of sulfadiazine with 4-aminoacetophenone yields a Schiff base intermediate, which undergoes further cyclization.

  • Cyclization with Glycine: Reaction of the Schiff base with glycine forms a five-membered imidazolidine ring, which is subsequently condensed with aromatic aldehydes to introduce diversity .

  • Oxazepine Ring Closure: Treatment with phthalic anhydride in toluene facilitates pericyclic reactions to form the seven-membered oxazepine ring .

Example Reaction Scheme:

  • Sulfadiazine + 4-AminoacetophenoneSchiff Base (A)

  • Schiff Base (A) + GlycineImidazolidine Intermediate (B)

  • Intermediate (B) + Phthalic Anhydride1,3-Oxazepine Derivative

Physicochemical Characterization

Spectroscopic Data

The compound’s structure is validated using FT-IR, 1^1H-NMR, and melting point analysis, as reported for related benzoxazepine sulfonamides .

Table 1: Characteristic FT-IR Peaks of Benzoxazepine Sulfonamides

Functional GroupAbsorption Range (cm1^{-1})Assignment
C=O (Lactam)1653–1762Stretching
SO2_2 (Sulfonamide)1160–1360Asymmetric/Symmetric Stretching
N-H (Sulfonamide)3200–3350Stretching
C-O-C (Oxazepine)1020–1250Stretching

1^1H-NMR Features (DMSO-d6_6):

  • Aromatic protons: δ 7.6–8.1 ppm (multiplet).

  • Methyl group: δ 1.2–1.5 ppm (singlet).

  • Oxazepine CH: δ 7.3–7.9 ppm (singlet) .

Thermal Properties

The melting point of analogous compounds ranges from 210–250°C, suggesting moderate thermal stability .

Pharmacological Applications and Hypothesized Mechanisms

Antimicrobial Activity

Sulfonamides inhibit dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis . The benzoxazepine moiety may enhance membrane penetration, potentiating activity against resistant strains.

Anticancer Properties

Sulfonamides inhibit carbonic anhydrase IX (CA-IX), a target in hypoxic tumors. The compound’s hydrophobic methyl group could improve binding affinity to CA-IX .

Table 2: Potential Therapeutic Targets and Mechanisms

Therapeutic AreaTargetMechanism of Action
Bacterial InfectionsDihydropteroate SynthaseCompetitive inhibition of folate synthesis
EpilepsyGABAA_A ReceptorAllosteric modulation
OncologyCarbonic Anhydrase IXInhibition of tumor acidosis
SupplierPurityPackagingPrice (USD)
Enamine Ltd.>95%1g–10gUndisclosed

Future Perspectives

Despite its promising scaffold, in vivo efficacy and toxicity profiles remain unstudied. Future work should prioritize:

  • Pharmacokinetic Studies: Oral bioavailability and metabolic stability.

  • Target Validation: Screening against DHPS, GABAA_A, and CA-IX.

  • Structural Optimization: Introducing substituents to enhance potency and selectivity.

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